2,4-Dichlorophenyl quinoxaline-6-carboxylate
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Overview
Description
2,4-Dichlorophenyl quinoxaline-6-carboxylate is a chemical compound with the molecular formula C15H8Cl2N2O2 . It is a member of the quinoxaline family, which are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of quinoxalines, including 2,4-Dichlorophenyl quinoxaline-6-carboxylate, has been extensively studied. The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds is one of the most common methods to synthesize quinoxalines . In the pursuit of potent antimicrobial compounds, new 6(7)-substituted quinoxaline-2-carboxylate-1,4-dioxide derivatives have been synthesized .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxalines have been the subject of significant research activity due to their diverse biological activities. Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The average mass of 2,4-Dichlorophenyl quinoxaline-6-carboxylate is 319.142 Da .Scientific Research Applications
Antimicrobial Activity
2,4-Dichlorophenyl quinoxaline-6-carboxylate exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The compound’s structure allows it to interact with microbial cell walls, disrupting their integrity and leading to cell death .
Anticancer Therapeutics
Research has indicated that quinoxaline derivatives can play a crucial role in cancer treatment. They work by interfering with the replication of cancer cells, inducing apoptosis, and inhibiting angiogenesis. The 2,4-dichlorophenyl group may enhance these properties, making it a potential candidate for anticancer drug development .
Antituberculosis Agents
Quinoxaline compounds have been explored for their potential in treating tuberculosis. They target the mycobacterial cells and inhibit the synthesis of essential proteins required for their growth. This makes 2,4-Dichlorophenyl quinoxaline-6-carboxylate a promising molecule in the search for new antituberculosis drugs .
Antiviral Applications
The structural complexity of quinoxalines allows them to bind with viral proteins, potentially inhibiting the replication of viruses. This property is being researched to develop new antiviral medications, particularly in the wake of emerging diseases like COVID-19 .
Green Chemistry Synthesis
2,4-Dichlorophenyl quinoxaline-6-carboxylate can be synthesized using green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. This approach not only makes the synthesis process more environmentally friendly but also more cost-effective .
Neuropharmacological Effects
Quinoxaline derivatives have shown potential in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. They are being studied for their therapeutic effects in conditions such as schizophrenia and Parkinson’s disease .
Future Directions
Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . This suggests that quinoxaline-linked compounds, such as 2,4-Dichlorophenyl quinoxaline-6-carboxylate, could be established as lead compounds. Modifications on these derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
properties
IUPAC Name |
(2,4-dichlorophenyl) quinoxaline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-10-2-4-14(11(17)8-10)21-15(20)9-1-3-12-13(7-9)19-6-5-18-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMAUUQBSRXNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl quinoxaline-6-carboxylate |
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